(5E)-3-(3-chloro-4-fluorophenyl)-5-[4-(morpholin-4-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
(5E)-3-(3-chloro-4-fluorophenyl)-5-[4-(morpholin-4-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorofluorophenyl group, and a morpholinylbenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of (5E)-3-(3-chloro-4-fluorophenyl)-5-[4-(morpholin-4-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a haloketone under basic conditions.
Introduction of Chlorofluorophenyl Group: The chlorofluorophenyl group is introduced through a nucleophilic substitution reaction using a suitable chlorofluorobenzene derivative.
Formation of Benzylidene Moiety: The benzylidene moiety is formed by the condensation of the thiazolidinone intermediate with a morpholinylbenzaldehyde under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
(5E)-3-(3-chloro-4-fluorophenyl)-5-[4-(morpholin-4-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorophenyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(5E)-3-(3-chloro-4-fluorophenyl)-5-[4-(morpholin-4-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5E)-3-(3-chloro-4-fluorophenyl)-5-[4-(morpholin-4-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
(5E)-3-(3-chloro-4-fluorophenyl)-5-[4-(morpholin-4-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one can be compared with other similar compounds, such as:
Thiazolidinediones: These compounds share the thiazolidinone ring structure but differ in their substituents. They are known for their antidiabetic properties.
Benzylidene Thiazolidinones: These compounds have a similar benzylidene moiety but may have different substituents on the phenyl ring. They are studied for their potential biological activities.
Chlorofluorophenyl Derivatives: These compounds contain the chlorofluorophenyl group but may have different core structures. They are used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(5E)-3-(3-chloro-4-fluorophenyl)-5-[(4-morpholin-4-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O2S2/c21-16-12-15(5-6-17(16)22)24-19(25)18(28-20(24)27)11-13-1-3-14(4-2-13)23-7-9-26-10-8-23/h1-6,11-12H,7-10H2/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHYOILKGFTXCT-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC(=C(C=C4)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC(=C(C=C4)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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